7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 359902-78-6
Cat. No.: VC6380616
Molecular Formula: C18H23ClN6O2
Molecular Weight: 390.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359902-78-6 |
|---|---|
| Molecular Formula | C18H23ClN6O2 |
| Molecular Weight | 390.87 |
| IUPAC Name | 7-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C18H23ClN6O2/c1-22(2)10-9-20-17-21-15-14(16(26)24(4)18(27)23(15)3)25(17)11-12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3,(H,20,21) |
| Standard InChI Key | FIHVVMLMYOBMJO-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate substitution pattern on a purine core. The purine scaffold (C₅H₄N₄) is modified at positions 1, 3, 7, and 8. Key substituents include:
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A 2-chlorobenzyl group at position 7, introducing aromaticity and potential electrophilic reactivity.
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A 2-(dimethylamino)ethylamino group at position 8, contributing basicity and hydrogen-bonding capacity.
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Methyl groups at positions 1 and 3, enhancing steric bulk and metabolic stability.
The molecular formula is C₁₈H₂₃ClN₆O₂, with a molecular weight of 390.87 g/mol. Structural analogs, such as 8-[(2,2-dimethoxyethyl)amino]-1,3-dimethyl derivatives, exhibit similar core architectures but differ in substituent electronic profiles .
Physicochemical Properties
While direct experimental data for this compound remains limited, inferences can be drawn from related purine derivatives:
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 589.5 ± 60.0 °C | |
| LogP (Partition Coefficient) | 2.99 | |
| Aqueous Solubility | Low (hydrophobic substituents) |
The dimethylaminoethyl side chain likely improves water solubility compared to purely aromatic derivatives, a critical factor for bioavailability. The chloro substituent on the benzyl group may increase lipophilicity, influencing membrane permeability .
Synthetic Pathways
Synthesis typically involves multi-step functionalization of a purine precursor. A plausible route includes:
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Alkylation: Introducing the 2-chlorobenzyl group via nucleophilic substitution at position 7 using 2-chlorobenzyl chloride under basic conditions.
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Amination: Coupling the 2-(dimethylamino)ethylamine moiety at position 8 through Buchwald-Hartwig or Ullmann-type reactions.
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Methylation: Installing methyl groups at positions 1 and 3 using methyl iodide or dimethyl sulfate.
Key challenges include regioselectivity control and minimizing side reactions at nitrogen-rich positions. Purification often employs chromatography or recrystallization from ethanol/water mixtures .
Biological Activity and Mechanisms
Purine derivatives are renowned for their diverse pharmacological profiles. While specific data on this compound is scarce, structurally related molecules exhibit:
Antimicrobial Effects
Chlorinated aromatic systems in purine derivatives disrupt microbial nucleic acid synthesis. A dimethoxyethyl-substituted analog inhibited Staphylococcus aureus growth at 15.5 μM , suggesting potential broad-spectrum activity.
Central Nervous System (CNS) Modulation
The dimethylamino group’s basicity enables blood-brain barrier penetration. Structural relatives exhibit serotonin receptor modulation (IC₅₀ = 5.0 μM), hinting at anxiolytic or antidepressant applications.
Applications in Drug Development
The compound’s modular structure makes it a versatile scaffold for:
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Kinase Inhibitors: Tailoring substituents to target ATP-binding pockets.
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Antimicrobial Agents: Optimizing chloroaromatic groups for pathogen specificity.
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Neurotherapeutics: Engineering substituents for CNS receptor selectivity.
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